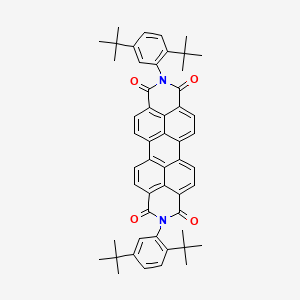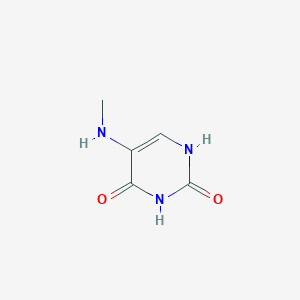
5-Methylaminouracil
Overview
Description
5-Methylaminouracil is a chemical compound with the IUPAC name 5-(methylamino)-2,4(1H,3H)-pyrimidinedione . It has a molecular weight of 141.13 and is typically stored in a dark, dry place at room temperature .
Molecular Structure Analysis
The InChI code for 5-Methylaminouracil is1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 5-Methylaminouracil are not detailed in the retrieved sources, it’s known that 5-aminouracil, a related compound, has been used as a substitute of thymine in the chemistry of DNA oligonucleotides .Physical And Chemical Properties Analysis
5-Methylaminouracil is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Scientific Research Applications
Chemotherapeutic and Pharmacological Properties
5-Methylaminouracil and its derivatives have been extensively studied for their chemotherapeutic and pharmacological properties . They have shown promising results in the area of drug discovery .
Antiviral Applications
5-Methylaminouracil has been found to have antiviral properties . This makes it a potential candidate for the development of new antiviral drugs .
Anticancer and Cytotoxic Applications
The compound has shown anticancer and cytotoxic activities . This suggests that it could be used in the development of new cancer therapies .
Antimycobacterial Applications
5-Methylaminouracil has demonstrated antimycobacterial activity . This indicates its potential use in the treatment of diseases caused by mycobacteria .
Anti-inflammatory Applications
The anti-inflammatory properties of 5-Methylaminouracil have also been reported . This suggests its potential use in the treatment of inflammatory conditions .
Antitumor Applications
5-Methylaminouracil has shown antitumor activity . This indicates its potential use in the development of new antitumor drugs .
Antibacterial Applications
The compound has demonstrated antibacterial activity . This suggests its potential use in the development of new antibacterial drugs .
DNA Integrity and Repair Mechanisms
Uracil, a ribonucleotide found in both DNA and RNA, plays a crucial role in maintaining DNA integrity and modulating cell-specific functions . The presence of uracil in DNA can affect DNA stability . Uracil-DNA glycosylases detect and remove uracil bases from uracil-containing DNA, but not natural thymine-containing DNA . This mechanism is crucial for maintaining the integrity of the genetic code .
Safety And Hazards
properties
IUPAC Name |
5-(methylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRPKHXNULRIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292256 | |
| Record name | 5-Methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylaminouracil | |
CAS RN |
7577-92-6 | |
| Record name | NSC81178 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystallographic information available for a compound related to 5-Methylaminouracil?
A1: A preliminary crystallographic investigation was conducted on 4-Methyl-5-ethyluracil []. While not identical to 5-Methylaminouracil, this compound shares a similar core structure. The study determined the lattice constants and space-group data from rotation and Weissenberg photographs. The angular constants of the direct cells were determined using the method of angular lag. The crystal densities were determined by flotation. []
Q2: Are there any studies investigating the inhibitory effects of compounds related to 5-Methylaminouracil?
A2: Yes, the inhibitory effect of 6-methyluracil derivatives on the free-radical oxidation of 1,4-dioxane has been studied []. Although the specific compound 5-Methylaminouracil isn't mentioned, this research sheds light on the potential antioxidant properties of similar uracil derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



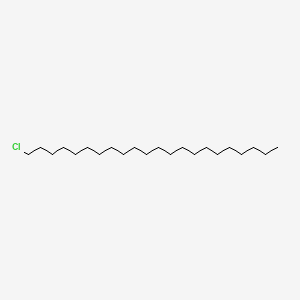
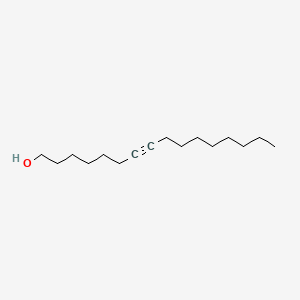

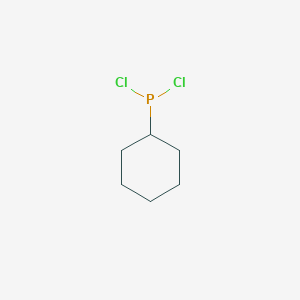

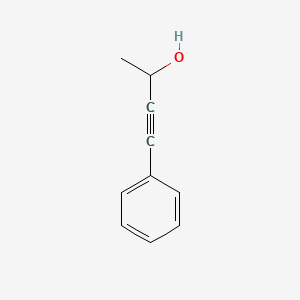

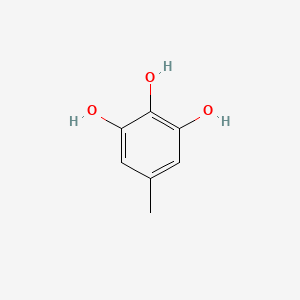
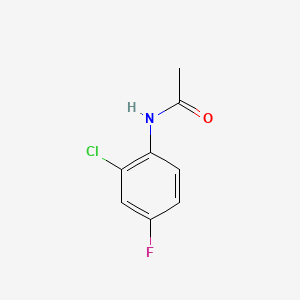
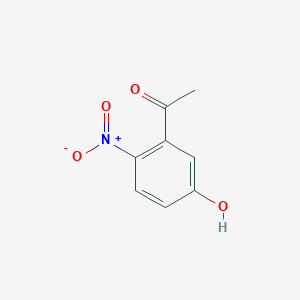
![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)


